molecular formula C18H20FN5O2 B3013331 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 922083-33-8

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide

Cat. No.: B3013331
CAS No.: 922083-33-8
M. Wt: 357.389
InChI Key: GQFVHEHSSBEENO-UHFFFAOYSA-N
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Description

N-(2-(5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a pyrazolo[3,4-d]pyrimidine derivative, a class of heterocyclic compounds notable for their diverse pharmacological activities, including kinase inhibition and anticancer properties. Its structure features a 4-fluorobenzyl group at position 5 of the pyrazolopyrimidine core and an isobutyramide side chain linked via an ethyl group at position 1. The fluorinated aromatic moiety likely enhances metabolic stability and binding affinity, while the amide group contributes to solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-12(2)17(25)20-7-8-24-16-15(9-22-24)18(26)23(11-21-16)10-13-3-5-14(19)6-4-13/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFVHEHSSBEENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a synthetic compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19F2N5O3, with a molecular weight of 439.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of fluorine atoms may enhance its pharmacological properties by improving metabolic stability and bioavailability.

PropertyValue
Molecular FormulaC22H19F2N5O3
Molecular Weight439.4 g/mol
Melting PointN/A
Boiling PointN/A
DensityN/A

Antimicrobial Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . This suggests that the compound may serve as a lead in developing new anti-tubercular agents.

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anticancer properties. Recent studies have demonstrated that compounds similar to this compound show potent inhibitory effects on various cancer cell lines. For example, compounds derived from this scaffold have shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Specific derivatives have displayed IC50 values against CDK2 and CDK9 of 0.36 µM and 1.8 µM, respectively .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It may interact with various receptors influencing cellular signaling pathways.

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells indicate that derivatives of this compound are generally non-toxic at therapeutic concentrations . This is an important consideration for drug development as it suggests a favorable safety profile.

Study on Antitubercular Activity

In a study aimed at synthesizing novel anti-tubercular agents, several compounds were evaluated for their efficacy against Mycobacterium tuberculosis H37Ra. Among these, derivatives with the pyrazolo[3,4-d]pyrimidine core showed promising results with significant activity and low cytotoxicity towards human cells .

Study on Anticancer Properties

Another study focused on the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness in inhibiting cell proliferation in HeLa and A375 cancer cell lines. The compounds exhibited selective inhibition against CDK enzymes, highlighting their potential as targeted cancer therapies .

Comparison with Similar Compounds

Key Observations :

  • The isobutyramide side chain (target compound) vs. isopropylbenzamide (Example 53) may reduce steric hindrance, improving solubility and target engagement.
  • EP2228370B1’s ethylpiperazinyl-ethoxy substituent suggests enhanced solubility and basicity compared to the target compound’s neutral amide .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The isobutyramide group in the target compound likely improves aqueous solubility compared to Example 53’s lipophilic isopropylbenzamide .
  • Metabolic Stability: Fluorination at the benzyl position (target compound) may slow oxidative metabolism compared to non-fluorinated analogs .

Research Findings and Implications

  • Example 53 : Demonstrated moderate yield (28%) and a high molecular weight (589.1 g/mol), which may limit oral bioavailability. Its melting point (175–178°C) suggests crystalline stability .
  • LY231514 Analogs : Highlight the importance of glutamic acid side chains for antifolate activity, a feature absent in the target compound .
  • Structural Optimization : The target compound’s isobutyramide group balances solubility and permeability, positioning it as a candidate for further in vivo studies.

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